1-(6-Benzofuranyl)-2-propanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(6-Benzofuranyl)-2-propanone consists of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms. The exact structure is not provided in the available resources.Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including 1-(6-Benzofuranyl)-2-propanone analogs, have been explored for their anticancer potential. Research highlights the design, synthesis, and characterization of benzofuran-substituted chalcones, demonstrating antitumor activities against human breast and prostate cancer cell lines. These findings suggest that benzofuran derivatives could play a significant role in developing novel anticancer therapies (Coskun, Tekin, Sandal, & Coskun, 2016).
Chemical Sensing Applications
The development of chemiresistive sensors for detecting 2-propanone, a biomarker of diabetic ketoacidosis, has been reported. These sensors utilize fluorocarbon elastomer/nanocarbon black conducting composites, indicating potential applications of 1-(6-Benzofuranyl)-2-propanone derivatives in medical diagnostics and environmental monitoring (Mondal, Kumar, Dubey, Bhardwaj, Melo, & Varshney, 2018).
Coordination Chemistry
The synthesis and coordination reactions of benzofuran derivatives provide insights into their chemical properties and potential applications in material science. Studies demonstrate the conversion of benzofuran compounds into various complex structures, indicating their utility in developing new materials with specific thermal and chemical properties (Mojumdar, Šimon, & Krutošíková, 2009).
Pharmaceutical Research
Benzofuran derivatives are investigated for their pharmaceutical applications, including antimicrobial activities. The synthesis and characterization of imidazothiazole derivatives of benzofuran have shown promising results against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).
Photoreactions and Materials Science
The photoreactions of benzofuran derivatives have been studied for their applications in synthesizing new materials and understanding chemical dynamics. These studies provide valuable insights into the reactivity of these compounds under light, suggesting applications in developing photosensitive materials and studying chemical kinetics (Chiang et al., 2003).
Safety And Hazards
The safety data sheet for 1-(6-Benzofuranyl)-2-propanone provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Benzofuran compounds, including 1-(6-Benzofuranyl)-2-propanone, have attracted attention due to their potential therapeutic and industrial applications. Research into the synthesis, reactivity, and biological activity of benzofuran derivatives is ongoing . For example, benzofuran substituted chalcone compounds are being investigated as potential anticancer drugs .
properties
IUPAC Name |
1-(1-benzofuran-6-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIZPUOBNXWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622881 |
Source
|
Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Benzofuranyl)-2-propanone | |
CAS RN |
286836-34-8 |
Source
|
Record name | 1-(1-Benzofuran-6-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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